molecular formula C17H12ClF3N2O3 B2622854 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate CAS No. 865657-85-8

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2622854
CAS No.: 865657-85-8
M. Wt: 384.74
InChI Key: CZXGPSPVWHNCGL-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate is a complex organic compound characterized by its chloro, trifluoromethyl, and methoxy functional groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core structure The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the propynyl group is added via a Sonogashira cross-coupling reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The propynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of azides or substituted amines.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups. Similar compounds include:

  • 3-chloro-5-(trifluoromethyl)pyridine: : Lacks the propynyl and carbamate groups.

  • N-(4-methoxyphenyl)carbamate derivatives: : Lacks the pyridine core and halogenated groups.

These differences highlight the compound's uniqueness and versatility in various applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-ynyl N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O3/c1-25-13-6-4-12(5-7-13)23-16(24)26-8-2-3-15-14(18)9-11(10-22-15)17(19,20)21/h4-7,9-10H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXGPSPVWHNCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCC#CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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